molecular formula C9H14BrNO2 B1378328 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide CAS No. 1375069-25-2

4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide

Cat. No. B1378328
M. Wt: 248.12 g/mol
InChI Key: PZVHPLJXKLNFPI-UHFFFAOYSA-N
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Description

4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide, also known as BAMMC, is an organic compound with the molecular formula C9H15BrNO2. It has a CAS Number of 1375069-25-2 and a molecular weight of 248.12 . It is typically stored in a freezer to maintain its stability .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h5,7H,3-4,6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Efficient Synthesis Methods

  • Hirokawa et al. (2000) describe an efficient synthesis method for a related compound, demonstrating the potential for developing effective synthetic routes for compounds like 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide. This synthesis involves reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and other compounds, achieving a significant yield (Hirokawa, Horikawa, & Kato, 2000).
  • Shchepin et al. (2006) conducted a study on the Reformatsky reaction with methyl 1-bromocyclohexane-1-carboxylate, which is closely related to the compound of interest, showcasing advanced chemical reactions that could be applicable to 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide (Shchepin, Kirillov, Vakhrin, Bayanova, Shurov, & Silaichev, 2006).

Applications in Medicinal Chemistry

  • Choi et al. (2010) discuss the synthesis of a precursor compound for radiopharmaceutical development, highlighting the relevance of similar carboxamide compounds in medical imaging and pharmaceutical research (Choi, Kim, Kim, Ha, & Ryu, 2010).
  • Ikemoto et al. (2005) developed a synthesis method for an orally active CCR5 antagonist. This research underlines the potential application of complex carboxamides in the development of new therapeutic agents (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
  • Banerjee et al. (2011) explore bromo-benzothiophene carboxamide derivatives as antimalarials, indicating the potential of similar compounds in combating infectious diseases (Banerjee, Kapoor, Surolia, & Surolia, 2011).

Crystal Structure and Chemical Properties

  • Carman et al. (1999) investigated the crystal structures of similar bromocarboxylic acids, providing insight into the structural characteristics that could be relevant for 4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide (Carman, Kennard, Venzke, & Smith, 1999).

Safety And Hazards

The safety data sheet (SDS) for this compound suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVHPLJXKLNFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC(=CC1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200792
Record name 3-Cyclohexene-1-carboxamide, 4-bromo-N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-methoxy-N-methylcyclohex-3-ene-1-carboxamide

CAS RN

1375069-25-2
Record name 3-Cyclohexene-1-carboxamide, 4-bromo-N-methoxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carboxamide, 4-bromo-N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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